1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
1-(4-tert-Butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic small molecule characterized by three key structural motifs:
- Triazolo[4,5-d]pyrimidine core: A fused heterocyclic system resembling purine bases, enabling interactions with enzymes or receptors targeting nucleotide analogs .
- 4-Fluorophenyl substituent: The electron-withdrawing fluorine atom may influence binding affinity and selectivity via hydrophobic or electrostatic interactions .
- Piperazine moiety: A flexible nitrogen-containing ring that contributes to solubility and serves as a linker for pharmacophore alignment .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN7O/c1-25(2,3)18-6-4-17(5-7-18)24(34)32-14-12-31(13-15-32)22-21-23(28-16-27-22)33(30-29-21)20-10-8-19(26)9-11-20/h4-11,16H,12-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOBDYALJUBYODG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine typically involves several key steps:
Starting Materials: : The synthesis begins with the preparation of 4-tert-butylbenzoyl chloride and 4-fluoroaniline as primary starting materials.
Intermediate Formation: : The formation of the triazolopyrimidine core is achieved through a cyclization reaction involving an azide intermediate and a substituted nitrile compound.
Coupling Reaction: : The final coupling step involves the reaction of the triazolopyrimidine intermediate with 1-(4-tert-butylbenzoyl)piperazine under appropriate conditions.
Industrial Production Methods: Industrial-scale production of this compound may utilize similar synthetic routes but often involves optimized reaction conditions to enhance yield and purity. This may include the use of advanced catalysts and continuous flow reactors to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine undergoes various chemical reactions, including:
Oxidation: : Oxidation of the piperazine ring can occur, leading to the formation of N-oxides.
Reduction: : The compound can be reduced under specific conditions, altering its functional groups.
Substitution: : Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.
Oxidation: : Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: : Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: : Reagents like halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed depend on the specific reaction conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction could result in secondary amines.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a building block for the synthesis of more complex molecules, particularly those with potential pharmacological activity.
Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: This compound holds promise in medicinal chemistry for the development of novel therapeutics, particularly due to its unique structural features and potential bioactivity.
Industry: In the industrial sector, the compound may be utilized in the production of advanced materials, including polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine involves its interaction with specific molecular targets, potentially inhibiting enzymes or modulating receptor activity. The precise pathways and targets can vary depending on the application, but the triazolopyrimidine core often plays a key role in its activity.
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenyl group in the target compound likely improves binding specificity compared to non-fluorinated analogs (e.g., phenyl-substituted variant in ) due to enhanced electronegativity and van der Waals interactions.
- Piperazine replacements (e.g., sulfonyl groups in VAS2870 ) alter solubility and conformational flexibility, impacting target engagement.
Structure-Activity Relationship (SAR) Insights
- Triazolo[4,5-d]pyrimidine Core : Essential for bioactivity; modifications to the fused ring system (e.g., isoxazolo[4,5-e][1,2,4]triazepin derivatives) reduce or shift activity profiles .
- Fluorine Substitution : Fluorine at the 4-position of the phenyl ring enhances metabolic stability and binding affinity in kinase inhibitors, as seen in analogous systems .
- Piperazine Linker : Flexibility of the piperazine moiety allows optimal positioning of hydrophobic and hydrogen-bonding groups, critical for target selectivity .
Computational and Proteomic Comparisons
- SimilarityLab Analysis : Structural similarity searches (Tanimoto coefficient ≥0.5) identify analogs with conserved triazolo-pyrimidine cores but variable substituents, correlating with divergent activities (e.g., kinase inhibition vs. antibacterial effects) .
- CANDO Platform : Proteomic interaction signatures suggest the target compound may share off-target effects with VAS2870 due to overlapping binding profiles with NADPH oxidase and kinases .
- Docking Variability: Minor substituent changes (e.g., phenyl → fluorophenyl) alter docking affinities by up to 30% in kinase targets, as observed in molecular dynamics studies .
Biological Activity
The compound 1-(4-tert-butylbenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that incorporates various functional groups known for their biological activities. This article focuses on the biological activity of this compound, particularly its potential therapeutic applications and mechanisms of action based on existing research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 447.5 g/mol. The structure features a piperazine ring, a triazolopyrimidine moiety, and a tert-butylbenzoyl group, which contribute to its biological properties.
Table 1: Structural Components
| Component | Structure Type |
|---|---|
| Piperazine | Heterocyclic amine |
| Triazolopyrimidine | Nitrogen-containing heterocycle |
| Tert-butylbenzoyl | Aromatic carbonyl compound |
Antiviral Activity
Research indicates that derivatives of triazolo[1,5-a]pyrimidines exhibit significant antiviral properties, particularly against HIV-1. The triazolopyrimidine scaffold has been explored for its ability to inhibit RNase H function in HIV-1, which is critical for viral replication . Compounds structurally similar to our target have shown low micromolar inhibitory concentrations (IC50), indicating strong antiviral activity.
Inhibition Mechanisms
The biological activity of the compound may be attributed to its ability to interact with specific viral proteins. For instance, modifications on the triazolopyrimidine core can enhance binding affinity to RNase H sites, thereby inhibiting viral replication. In studies involving structural modifications around the TZP scaffold, certain substitutions were found to maintain or enhance inhibitory activity against RNase H .
Case Studies
- Study on HIV-1 Inhibition : A series of triazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their ability to inhibit HIV-1 RNase H. Among these, compounds with a phenyl ring at the C-7 position exhibited the highest potency (IC50 = 0.41 µM), underscoring the importance of structural features in determining biological activity .
- Triazolo[4,5-d]pyrimidine Derivatives : Another study focused on synthesizing and evaluating various derivatives for their antiviral properties. The results indicated that specific substitutions could significantly enhance activity against viral targets .
Additional Biological Activities
Beyond antiviral effects, compounds similar to this compound may also possess other pharmacological activities such as:
- Anticancer Properties : Some triazole derivatives have been reported to exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Certain piperazine derivatives have shown promise in models of neurodegenerative diseases.
Table 2: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
